molecular formula C13H11BrO B139812 1-(Benzyloxy)-2-bromobenzene CAS No. 31575-75-4

1-(Benzyloxy)-2-bromobenzene

Cat. No. B139812
Key on ui cas rn: 31575-75-4
M. Wt: 263.13 g/mol
InChI Key: NBHAHMHUMMWFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 0.10 equiv), 1,10-phenanthroline (36 mg, 0.20 mmol, 0.20 equiv), Cs2CO3 (456 mg, 1.4 mmol, 1.4 equiv), benzyl alcohol (207 μL, 2.0 mmol, 2.0 equiv), 2-bromo-iodobenzene (128 μL, 1.0 mmol, 1.0 equiv) and toluene (0.5 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 36 h. The resulting suspension was cooled to room temperature and filtered through a 1×1 cm pad of silica gel, eluting with dichloromethane. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:dichloromethane 2:1) provided 187 mg (71% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
207 μL
Type
reactant
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:21]([OH:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[Br:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1I>[Cu]I.C1(C)C=CC=CC=1>[Br:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[O:28][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Cs2CO3
Quantity
456 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
207 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
128 μL
Type
reactant
Smiles
BrC1=C(C=CC=C1)I
Name
CuI
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The test tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 1×1 cm pad of silica gel
WASH
Type
WASH
Details
eluting with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:dichloromethane 2:1)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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